molecular formula C16H20N4O2S B2946110 N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide CAS No. 1208923-15-2

N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide

Cat. No.: B2946110
CAS No.: 1208923-15-2
M. Wt: 332.42
InChI Key: YPMPUNXPHOCQRN-UHFFFAOYSA-N
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Description

N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide is a complex organic compound featuring a piperidine ring, a pyrimidine ring, and a thiophene moiety. This compound is of interest in various fields of research due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the pyrimidine and thiophene moieties. Common synthetic routes include:

  • Piperidine Synthesis: Piperidine can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.

  • Pyrimidine Synthesis: The pyrimidine ring can be constructed using a Biginelli reaction, which involves the condensation of an aldehyde, β-keto ester, and urea.

  • Thiophene Synthesis: Thiophene derivatives can be synthesized through the Gewald reaction, which involves the condensation of α-haloketones with thiourea.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, TEMPO, and copper(II) chloride.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

  • Substitution: Amines, alcohols, and halides.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its piperidine and thiophene moieties make it a versatile intermediate in organic synthesis.

Biology: The biological activity of N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide has been explored in various studies. It has shown potential as an anti-inflammatory and anticancer agent.

Medicine: In the medical field, this compound has been investigated for its therapeutic properties. It has demonstrated efficacy in preclinical models for treating conditions such as inflammation and cancer.

Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique structure and reactivity make it a valuable component in drug discovery and development.

Mechanism of Action

The mechanism by which N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes and receptors, modulating their activity. The thiophene moiety can enhance the compound's ability to penetrate cell membranes, increasing its bioavailability.

Molecular Targets and Pathways:

  • Enzymes: Inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

  • Receptors: Binding to G-protein-coupled receptors (GPCRs), which play a role in various physiological processes.

Comparison with Similar Compounds

  • N-(2-((6-(morpholin-4-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide: Similar structure with a morpholine ring instead of piperidine.

  • N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide: Similar structure with a benzamide group instead of thiophene-2-carboxamide.

Uniqueness: N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide stands out due to its unique combination of piperidine, pyrimidine, and thiophene moieties, which contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c21-16(13-5-4-10-23-13)17-6-9-22-15-11-14(18-12-19-15)20-7-2-1-3-8-20/h4-5,10-12H,1-3,6-9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMPUNXPHOCQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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